molecular formula C5HBr2ClFN B14893301 2,5-Dibromo-4-chloro-3-fluoropyridine

2,5-Dibromo-4-chloro-3-fluoropyridine

Cat. No.: B14893301
M. Wt: 289.33 g/mol
InChI Key: FWNJQXHWJREXJF-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-chloro-3-fluoropyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material science. The presence of multiple halogen atoms in this compound makes it a compound of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-chloro-3-fluoropyridine typically involves halogenation reactions. One common method is the stepwise halogenation of pyridine derivatives. For instance, starting with a pyridine core, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions. Chlorination and fluorination can follow using reagents like thionyl chloride (SOCl2) and potassium fluoride (KF) respectively .

Industrial Production Methods: Industrial production of such compounds often involves large-scale halogenation processes. These processes are optimized for yield and purity, using controlled reaction conditions and purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-chloro-3-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

2,5-Dibromo-4-chloro-3-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-chloro-3-fluoropyridine in chemical reactions involves the reactivity of its halogen atoms. The electron-withdrawing nature of the halogens makes the pyridine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the halogens are replaced by other functional groups .

Comparison with Similar Compounds

  • 2,5-Dibromo-3-fluoropyridine
  • 4-Chloro-3-fluoropyridine
  • 2,5-Dibromo-4-chloropyridine

Comparison: 2,5-Dibromo-4-chloro-3-fluoropyridine is unique due to the presence of three different halogens, which provides a distinct reactivity profile compared to compounds with fewer or different halogen substitutions. This unique combination of halogens can lead to different reaction pathways and products .

Properties

Molecular Formula

C5HBr2ClFN

Molecular Weight

289.33 g/mol

IUPAC Name

2,5-dibromo-4-chloro-3-fluoropyridine

InChI

InChI=1S/C5HBr2ClFN/c6-2-1-10-5(7)4(9)3(2)8/h1H

InChI Key

FWNJQXHWJREXJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Br)F)Cl)Br

Origin of Product

United States

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